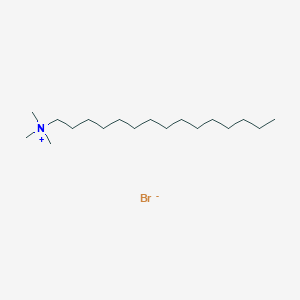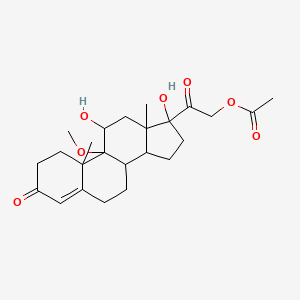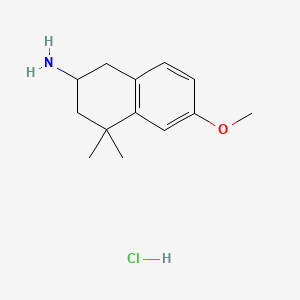
Isobutyrophenone, 6'-(2-(dimethylamino)ethoxy)-, hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Isobutyrophenone, 6’-(2-(dimethylamino)ethoxy)-, hydrochloride: is a chemical compound with a complex structure that includes a phenone group, a dimethylaminoethoxy group, and a hydrochloride salt
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Isobutyrophenone, 6’-(2-(dimethylamino)ethoxy)-, hydrochloride typically involves multiple steps. One common approach is to start with isobutyrophenone and introduce the dimethylaminoethoxy group through a series of reactions. The final step involves the formation of the hydrochloride salt. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the desired product .
化学反应分析
Types of Reactions
Isobutyrophenone, 6’-(2-(dimethylamino)ethoxy)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .
科学研究应用
Isobutyrophenone, 6’-(2-(dimethylamino)ethoxy)-, hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: It may be used in studies involving enzyme inhibition or receptor binding.
Industry: It can be used in the production of specialty chemicals or as a catalyst in certain reactions
作用机制
The mechanism of action of Isobutyrophenone, 6’-(2-(dimethylamino)ethoxy)-, hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses .
相似化合物的比较
Similar Compounds
Similar compounds to Isobutyrophenone, 6’-(2-(dimethylamino)ethoxy)-, hydrochloride include:
Isobutyrophenone: A simpler compound without the dimethylaminoethoxy group.
Dimethylaminoethoxyethanol: A compound with a similar functional group but lacking the phenone structure
Uniqueness
The uniqueness of Isobutyrophenone, 6’-(2-(dimethylamino)ethoxy)-, hydrochloride lies in its combined structure, which imparts specific chemical and biological properties. This combination allows it to participate in unique reactions and interact with specific molecular targets, making it valuable for various applications .
属性
CAS 编号 |
20809-00-1 |
|---|---|
分子式 |
C14H22ClNO2 |
分子量 |
271.78 g/mol |
IUPAC 名称 |
dimethyl-[2-[2-(2-methylpropanoyl)phenoxy]ethyl]azanium;chloride |
InChI |
InChI=1S/C14H21NO2.ClH/c1-11(2)14(16)12-7-5-6-8-13(12)17-10-9-15(3)4;/h5-8,11H,9-10H2,1-4H3;1H |
InChI 键 |
CYGWEGXZLCSMCI-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(=O)C1=CC=CC=C1OCC[NH+](C)C.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


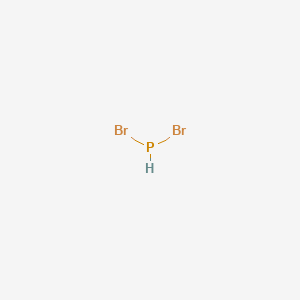
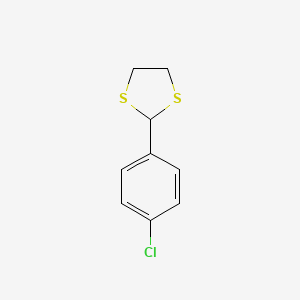
![5-(Benzylsulfanyl)-1,2-dihydropyrimido[5,4-e][1,2,4]triazine](/img/structure/B14719983.png)
![Diethyl [2-oxo-2-(10H-phenothiazin-10-YL)ethyl]phosphonate](/img/structure/B14719985.png)

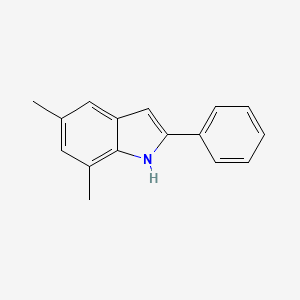
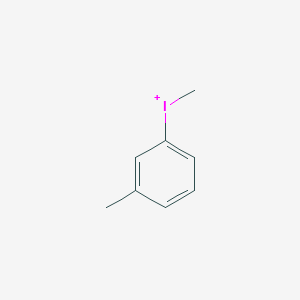
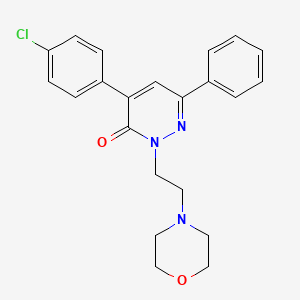
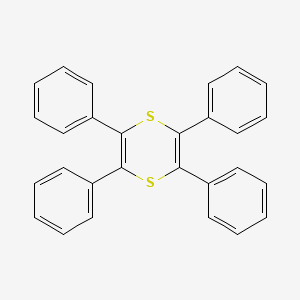
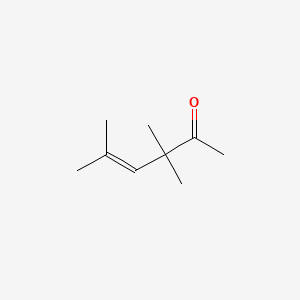
![1-[({4-[(4-Aminophenyl)sulfonyl]phenyl}amino)methyl]urea](/img/structure/B14720032.png)
